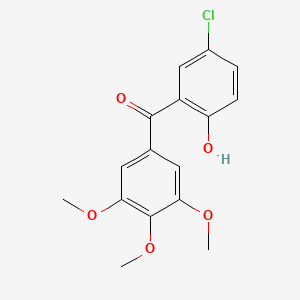
(5-Chloro-2-hydroxyphenyl)(3,4,5-trimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-2-hydroxyphenyl)(3,4,5-trimethoxyphenyl)methanone is an organic compound with the molecular formula C16H15ClO5. This compound features a chlorinated hydroxyphenyl group and a trimethoxyphenyl group connected by a methanone bridge. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-hydroxyphenyl)(3,4,5-trimethoxyphenyl)methanone typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-2-hydroxyphenyl)(3,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(5-Chloro-2-hydroxyphenyl)(3,4,5-trimethoxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5-Chloro-2-hydroxyphenyl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to the inhibition of cell growth and proliferation, particularly in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Chloro-2-hydroxyphenyl)(phenyl)methanone
- (5-Chloro-2-hydroxyphenyl)(4-methoxyphenyl)methanone
- (5-Chloro-2-hydroxyphenyl)(3,4-dimethoxyphenyl)methanone
Uniqueness
(5-Chloro-2-hydroxyphenyl)(3,4,5-trimethoxyphenyl)methanone is unique due to the presence of the trimethoxyphenyl group, which enhances its biological activity and specificity. This compound has shown greater efficacy in inhibiting various molecular targets compared to its analogs, making it a valuable candidate for further research and development.
Propriétés
Numéro CAS |
545343-47-3 |
|---|---|
Formule moléculaire |
C16H15ClO5 |
Poids moléculaire |
322.74 g/mol |
Nom IUPAC |
(5-chloro-2-hydroxyphenyl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H15ClO5/c1-20-13-6-9(7-14(21-2)16(13)22-3)15(19)11-8-10(17)4-5-12(11)18/h4-8,18H,1-3H3 |
Clé InChI |
KFGZSANHYHESOG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


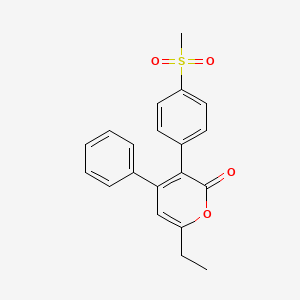
![3-[(1-Cyano-1-phenylethyl)amino]propane-1-sulfonic acid](/img/structure/B14215161.png)


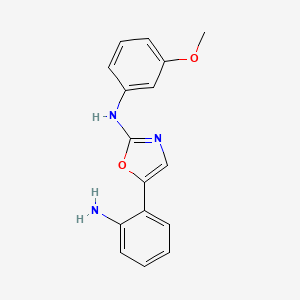
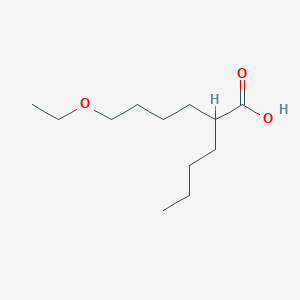
![1,1'-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole)](/img/structure/B14215200.png)
![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile](/img/structure/B14215205.png)
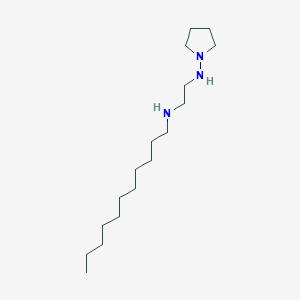



![Benzamide, N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitro-](/img/structure/B14215238.png)

